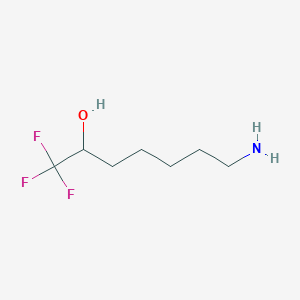

7-Amino-1,1,1-trifluoroheptan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14F3NO |

|---|---|

Molecular Weight |

185.19 g/mol |

IUPAC Name |

7-amino-1,1,1-trifluoroheptan-2-ol |

InChI |

InChI=1S/C7H14F3NO/c8-7(9,10)6(12)4-2-1-3-5-11/h6,12H,1-5,11H2 |

InChI Key |

RLBKCAFTEJZRFX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(C(F)(F)F)O)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 7 Amino 1,1,1 Trifluoroheptan 2 Ol and Its Stereoisomers

Direct Synthetic Routes to 7-Amino-1,1,1-trifluoroheptan-2-ol

Direct routes typically begin with a C6-aldehyde precursor, which already contains or can be easily modified to contain the amino group or a precursor to it. The key steps involve the formation of the C-CF₃ bond and the subsequent or concurrent establishment of the amino functionality.

A cornerstone in the synthesis of α-trifluoromethyl alcohols is the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl group. nih.govuzh.ch For the target molecule, this involves the reaction with a protected form of 6-aminohexanal. nih.gov

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used and effective nucleophilic trifluoromethylating agent. sigmaaldrich.com The reaction of TMSCF₃ with α-amino aldehydes presents an attractive and powerful method for synthesizing β-amino-α-trifluoromethyl alcohols. nih.gov The process typically involves the fluoride-ion catalyzed addition of the TMSCF₃ reagent to the aldehyde. The initial product is a silyl (B83357) ether, which is then hydrolyzed to yield the final trifluoromethyl alcohol. nih.govsigmaaldrich.com

This methodology can be applied to a suitably N-protected 6-aminohexanal. For instance, N-protected α-amino aldehydes derived from amino acids have been successfully converted to their corresponding trifluoromethylated amino alcohols in good yields. nih.gov A general scheme for this transformation would involve the reaction of an N-Boc-6-aminohexanal with TMSCF₃ in the presence of a fluoride (B91410) catalyst like tetrabutylammonium (B224687) fluoride (TBAF).

A study on the synthesis of trifluoromethylated amino alcohols based on monoterpenoids demonstrated the high efficiency and stereoselectivity of the Ruppert-Prakash reagent. mdpi.comnih.gov In this work, β-keto-benzyl-O-oximes were treated with TMSCF₃ and a cesium fluoride (CsF) initiator, leading to the formation of trifluoromethylated β-hydroxy-benzyl-O-oximes in high yields (81-95%). mdpi.com Subsequent reduction of the oxime yielded the desired trifluoromethylated amino alcohol. mdpi.com This highlights the chemoselectivity of the reagent for the carbonyl group even in the presence of other reactive sites like an oxime. mdpi.comnih.gov

Table 1: Examples of Trifluoromethylation using Ruppert-Prakash Reagent on Carbonyls

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-protected α-amino aldehydes (e.g., from Phenylalanine) | 1. TMSCF₃, TBAF 2. Acidic workup | N-protected β-amino-α-trifluoromethyl alcohols | 40–50% | nih.gov |

| Monoterpene β-keto-benzyl-O-oximes | TMSCF₃, CsF, THF, 4 °C | Monoterpene trifluoromethylated β-hydroxy-benzyl-O-oximes | 81–95% | mdpi.com |

| N,N-dibenzyl-α-amino aldehydes | TMSCF₃ | (anti)-N,N-dibenzyl-β-amino-α-trifluoromethyl alcohols | High | nih.gov |

While stoichiometric reagents like TMSCF₃ are effective, catalytic methods for trifluoromethylation are increasingly sought for their efficiency and potential for enantioselectivity. These methods often involve the use of transition metal catalysts or organocatalysts. nih.gov

One prominent strategy involves the merger of enamine catalysis with photoredox catalysis. nih.gov In a study by MacMillan and co-workers, an iridium photocatalyst was used in conjunction with a chiral amine organocatalyst (an imidazolidinone) to achieve the first highly enantioselective α-trifluoromethylation of aldehydes. nih.gov This approach generates a trifluoromethyl radical that combines with a catalytically-formed enamine, allowing for excellent stereocontrol. While not specifically demonstrated on 6-aminohexanal, this method is broadly applicable to a range of aldehydes. nih.gov

Catalytic enantioselective reduction of trifluoromethyl-substituted imines is another common strategy to prepare α-trifluoromethyl amines. nih.gov Although this is not a direct trifluoromethylation of an aldehyde, it represents a key catalytic method for accessing the target structural motif.

An alternative synthetic logic involves introducing the amino group after the trifluoromethylated alcohol moiety has been established. This requires a precursor molecule that contains a functional group at the C7 position that can be readily converted into an amine.

Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, one could envision a precursor such as a protected 1,1,1-trifluoro-7-oxoheptan-2-ol. Reaction of this ketone with ammonia (B1221849) or an ammonia equivalent would form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the ketone. masterorganicchemistry.comyoutube.com

Biocatalysis offers a highly selective modern alternative. Engineered amine dehydrogenases (AmDHs) have been used for the reductive amination of α-hydroxy ketones with ammonia to produce chiral vicinal amino alcohols with excellent conversions and enantiomeric excess (>99% ee). acs.org Applying this to a protected 1,1,1-trifluoro-6-hydroxyheptan-7-one could provide a stereoselective route to the target molecule.

Functional group interconversion (FGI) is a fundamental strategy where one functional group is transformed into another. nih.gov This is particularly useful for introducing the amine group late in the synthesis. A plausible route would start with the trifluoromethylation of an aldehyde containing a stable precursor group, such as an azide (B81097) or a halide, at the terminus of the alkyl chain.

For example, trifluoromethylation of 6-azidohexanal would yield 7-azido-1,1,1-trifluoroheptan-2-ol. The azide group can then be cleanly reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄). This azide reduction strategy was employed in an alternative synthesis of an optically active β-amino-α-trifluoromethyl alcohol, where the ring-opening of (S)-trifluoromethyloxirane with sodium azide, followed by hydrogenation, yielded the product with high stereoselectivity. nih.gov

Another approach involves a Curtius rearrangement. In one synthetic sequence, a carboxylic acid was converted to a protected amino alcohol using diphenyl phosphorazidate (DPPA). nih.gov This strategy could be adapted, starting from a C7-carboxylic acid derivative of the trifluoroheptanol backbone.

Table 2: Selected Functional Group Interconversion Methods for Amine Synthesis

| Precursor Functional Group | Reagents | Product Functional Group | Reaction Type | Reference |

|---|---|---|---|---|

| Alkyl Azide | H₂, Pd/C or LiAlH₄ | Primary Amine | Reduction | nih.gov |

| Carboxylic Acid | Diphenyl phosphorazidate (DPPA), Et₃N, Benzyl alcohol | Protected Amine | Curtius Rearrangement | nih.gov |

| Ketone | NH₃, NaBH₃CN | Primary Amine | Reductive Amination | masterorganicchemistry.com |

| Oxime | LiAlH₄ | Primary Amine | Reduction | mdpi.com |

Multistep Synthesis from Readily Available Starting Materials

General strategies for constructing the α-(trifluoromethyl)-β-amino alcohol core often involve multiple steps starting from simple, commercially available precursors. researchgate.net These methods can be adapted to synthesize the specific target compound, this compound.

One common approach is the reduction of α-aminoalkyl trifluoromethyl ketones. uzh.chnih.gov This method typically begins with an appropriate α-amino acid, which is converted into the corresponding α-aminoalkyl trifluoromethyl ketone via a process like the Dakin-West reaction using trifluoroacetic anhydride. nih.gov For the target molecule, a starting material such as 6-aminohexanoic acid could theoretically be employed and elaborated. Subsequent reduction of the ketone, often with sodium borohydride, yields the desired β-amino-α-trifluoromethyl alcohol. nih.gov

Another versatile strategy involves the ring-opening of trifluoromethyl-substituted epoxides (oxiranes) with nitrogen nucleophiles. uzh.ch A suitable precursor, 1,1,1-trifluoro-2,3-epoxyheptane, could be synthesized and then reacted with an amino source, such as ammonia or a protected amine, to install the amino group at the C7 position, though regioselectivity could be a challenge.

The Henry reaction, or nitroaldol reaction, between a nitroalkane and a trifluoromethyl aldehyde or ketone is another established route. uzh.ch For instance, the reaction of 1-nitro-5-aminopentane with trifluoroacetaldehyde (B10831) would generate a β-nitro alcohol intermediate. Subsequent reduction of the nitro group would furnish the final this compound. uzh.ch

Asymmetric Synthesis of Enantiopure and Diastereopure this compound

Achieving stereochemical control is paramount for applications in pharmaceuticals and materials science. Asymmetric synthesis of this target molecule can be accomplished through various stereocontrolled and biocatalytic methods.

Stereocontrolled methods aim to selectively produce one desired stereoisomer by leveraging chiral influences during the reaction.

The use of chiral catalysts to mediate the formation of C-C and C-N bonds is a powerful tool for asymmetric synthesis. nih.gov A notable example is the highly enantioselective and diastereoselective nitroaldol (Henry) reaction between trifluoromethyl ketones and nitroalkanes catalyzed by a copper(II)-bisoxazolidine complex. rsc.org This method allows for the creation of chiral tertiary trifluoromethyl alcohols with high stereocontrol.

Another effective strategy is a one-step, three-component condensation reaction. acs.orgnih.gov This involves reacting an aldehyde, an amine, and a boronic acid, often mediated by a chiral catalyst or using a chiral starting material, to produce anti-α-(trifluoromethyl)-β-amino alcohols with high diastereoselectivity. acs.orgnih.gov Cinchona alkaloid-derived catalysts have also been successfully employed in asymmetric γ-amination reactions, which could be adapted for the synthesis of related structures. nih.gov

| Catalytic System | Reaction Type | Key Feature | Result |

| Copper(II)-bisoxazolidine | Asymmetric Nitroaldol | Catalyzes reaction of trifluoromethyl ketones | Highly enantioselective and diastereoselective formation of chiral alcohols. rsc.org |

| Chiral Phosphinothiourea | Asymmetric γ-amination | Bifunctional catalysis on allenyl esters | Generates optically active γ-amino esters. nih.gov |

| Cinchona Alkaloid Derivative | Umpolung Addition | Phase-transfer catalysis | Provides high-yield access to enantiomerically enriched trifluoromethylated γ-amino acids. nih.gov |

An alternative to chiral catalysis is the use of chiral auxiliaries or starting materials derived from the "chiral pool." A chiral auxiliary is a temporary molecular fragment that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.

One reported strategy involves a palladium-catalyzed carboetherification of propargylic amines using tethers derived from trifluoroacetaldehyde. acs.org In this approach, an asymmetric catalytic step installs a stereocenter that then acts as a transient chiral auxiliary, directing a subsequent diastereoselective hydrogenation to afford enantioenriched chiral amino alcohols. acs.org

Starting directly with a chiral precursor is also a common and effective method. For example, a facile synthesis of anti-α-(trifluoromethyl)-β-amino alcohols was achieved with high enantioselectivity (92% ee) by using chiral 3,3,3-trifluorolactic aldehyde as a key starting material in a multicomponent reaction. acs.orgresearchgate.net Similarly, chiral monoterpenes, which are readily available natural products, can serve as asymmetric building blocks for the synthesis of trifluoromethylated amino alcohols. semanticscholar.orgresearchgate.net The synthesis of chiral α-amino acids has also been accomplished using (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a recyclable chiral auxiliary. tcichemicals.com

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of selectivity under mild, environmentally friendly conditions. nih.gov Multi-step biocatalytic cascades have been designed for the synthesis of chiral amino alcohols. scienceopen.com

For cases where a racemic mixture of this compound is synthesized, kinetic resolution using enzymes offers a practical path to obtaining the pure enantiomers. Lipases are a class of hydrolase enzymes widely used for this purpose due to their stability, commercial availability, and broad substrate tolerance. nih.govnih.gov

The principle of lipase-catalyzed kinetic resolution involves the enantioselective acylation of the racemic alcohol. nih.gov In a typical procedure, the racemic amino alcohol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme preferentially catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques.

Studies on structurally related racemic 1,2-diols have shown that lipases such as Pseudomonas cepacia lipase (PSL-C) and Candida rugosa lipase are highly effective. nih.govsemanticscholar.org For example, the resolution of racemic 1,2-diols containing a quaternary center was successfully achieved using PSL-C in tert-butyl methyl ether, yielding good conversions and enantioselectivities. nih.govnih.gov This methodology is directly applicable to the resolution of racemic this compound.

| Lipase Source | Substrate Type | Key Outcome |

| Pseudomonas cepacia (PSL-C) | Racemic 1,2-diols | Good conversion and enantioselectivity in acylation reactions. nih.govnih.gov |

| Candida rugosa | Racemic Ketoprofen | High enantioselectivity (E = 185) and enantiomeric excess (99%). semanticscholar.org |

| Porcine Pancreatic Lipase (PPL) | Racemic 1,2-diols | Moderate selectivity (E = 13) with conversion near 50%. nih.gov |

Biocatalytic Approaches for Chemo-, Diastereo-, and Enantioselective Synthesis

Tandem Biotransformations Involving Alcohol Dehydrogenases and Amine Transaminases

The application of tandem biotransformations, integrating the activities of alcohol dehydrogenases (ADHs) and amine transaminases (ATAs), presents a powerful and green approach for the synthesis of chiral amino alcohols. This one-pot cascade reaction streamlines the synthetic process, often starting from a simple prochiral ketone.

In a typical sequence, an alcohol dehydrogenase reduces a ketone to a chiral alcohol. Subsequently, an amine transaminase, in the presence of an amine donor, converts the alcohol into the desired chiral amine. The stereoselectivity of both enzymatic steps is paramount in determining the final stereochemistry of the product.

For the synthesis of this compound, a hypothetical tandem biotransformation could commence with a suitable trifluoromethyl ketone precursor. An ADH would first reduce the ketone to the corresponding alcohol, 1,1,1-trifluoroheptan-2-ol. An ATA would then aminate this intermediate to yield this compound. The choice of enzymes, both ADH and ATA, from various microbial sources and their specific stereopreferences (R- or S-selective) would dictate the stereochemical outcome at both the C-2 alcohol and the C-7 amine centers.

Diastereoselective Synthesis through Oxazolidine (B1195125) Intermediates

A robust method for achieving diastereoselective synthesis of amino alcohols involves the use of oxazolidine intermediates. This strategy allows for the controlled introduction of chirality. A reported approach involves the conversion of solid-support-bound amino alcohols to their corresponding aldehydes. nih.gov These aldehydes are then reacted with optically pure 1,2-amino alcohols to form diastereomerically pure 2,4-cis-2-aminoalkyl-3-sulfonyl-1,3-oxazolidines with a diastereomeric ratio greater than 10:1. nih.gov The relative configuration of these oxazolidines can be confirmed using techniques like the nuclear Overhauser effect (NOE). nih.gov

This methodology provides a new and diverse scaffold for solid-phase synthesis, enabling the creation of libraries of compounds with high purity. nih.gov While not explicitly detailed for this compound, this strategy could be adapted. The key would be the selection of an appropriate chiral auxiliary (the 1,2-amino alcohol) to direct the stereochemistry during the formation of the oxazolidine ring, which, upon subsequent cleavage, would yield the desired diastereomer of the target amino alcohol.

Control of Stereochemistry at C-2 and C-3 Positions, particularly for (2R,3R)-3-amino-1,1,1-trifluoroheptan-2-ol

Controlling the stereochemistry at adjacent carbon atoms, such as the C-2 and C-3 positions in amino alcohols, is a significant synthetic challenge. For compounds like (2R,3R)-3-amino-1,1,1-trifluoroheptan-2-ol, precise stereocontrol is essential.

One established method for synthesizing β-amino-α-trifluoromethyl alcohols involves the ring-opening of trifluoromethyloxiranes with N-nucleophiles. nih.gov The reaction of trifluoromethyloxirane with amines like ammonia or diethylamine (B46881) regioselectively yields trifluoromethyl amino alcohols. nih.gov The stereochemical outcome of this reaction is dependent on the stereochemistry of the starting epoxide. For instance, an optically active (S)-trifluoromethyloxirane can be synthesized and subsequently reacted with an amine to produce the corresponding (S)-amino alcohol with high enantiomeric excess. nih.gov

Another approach involves the diastereoselective reduction of a β-keto-α-amino acid precursor. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to either the syn or anti diastereomer. Subsequent functional group manipulations would then lead to the target molecule.

For the synthesis of a specific diastereomer like (2R,3R)-3-amino-1,1,1-trifluoroheptan-2-ol, a multi-step synthesis would likely be employed, starting from a chiral precursor or utilizing a chiral catalyst to direct the formation of the two stereocenters.

Synthesis of Protected Derivatives and their Transformation

In the multi-step synthesis of complex molecules like this compound, the protection of reactive functional groups is often necessary to prevent unwanted side reactions.

Conversion of Hydroxyl to Ketone Functionality

The oxidation of a secondary alcohol to a ketone is a common transformation in organic synthesis. For a protected derivative of this compound, where the amino group is protected, the secondary alcohol at the C-2 position can be oxidized to a ketone. This transformation is a key step in the synthesis of certain biologically active compounds, such as potential inhibitors of human leucocyte elastase. nih.gov

A variety of oxidizing agents can be employed for this purpose. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). Milder, more modern methods include Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) and Dess-Martin periodinane (DMP) oxidation. The choice of oxidant depends on the substrate's sensitivity and the presence of other functional groups.

For instance, in the synthesis of β-carbolinone-containing trifluoromethyl ketones, the oxidation of a secondary alcohol fragment was a crucial step. nih.gov This highlights the importance of this functional group interconversion in creating diverse molecular architectures from a common amino alcohol scaffold.

Spectroscopic and Structural Elucidation of 7 Amino 1,1,1 Trifluoroheptan 2 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for confirming the structure of 7-Amino-1,1,1-trifluoroheptan-2-ol. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

Elucidation of Regiochemistry and Stereochemistry using ¹H, ¹³C, and ¹⁹F NMR

The regiochemistry is confirmed by analyzing the chemical shifts, multiplicities, and coupling constants.

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the seven-carbon chain. The CH(OH) proton would appear as a multiplet, coupled to the adjacent CH2 group and the CF3-bearing carbon. The CH2-NH2 protons would likely appear as a multiplet further downfield. The remaining methylene (B1212753) (CH2) groups in the chain would present as complex multiplets in the aliphatic region.

¹³C NMR: The carbon spectrum would show seven distinct signals. The C-1 carbon, bonded to three fluorine atoms, would appear as a quartet at the downfield end of the aliphatic region due to strong ¹J(C-F) coupling. The C-2 carbon, bearing the hydroxyl group, would also be significantly downfield. The C-7 carbon, attached to the amino group, would be observed in the typical range for aminic carbons.

¹⁹F NMR: This spectrum is crucial for confirming the trifluoromethyl group. It would be expected to show a single signal, likely a triplet, due to coupling with the C-2 proton. The chemical shift of this signal is highly indicative of the electronic environment of the CF3 group. nih.gov

Stereochemistry at the C-2 chiral center could be investigated by using chiral resolving agents or by synthesizing diastereomeric derivatives, which would exhibit distinct NMR spectra.

Application of 2D NMR Techniques for Structural Assignments

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary. chemicalbook.com

COSY (Correlation Spectroscopy): Would reveal the ¹H-¹H coupling network, allowing for the tracing of proton connectivity along the heptane (B126788) backbone.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, enabling the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is critical for confirming the placement of the CF3 group (correlations from H-2 to C-1) and the amino group (correlations from H-6 to C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide insights into the spatial proximity of protons, which is valuable for conformational analysis.

Conformational Analysis via NMR Spectroscopic Data

The preferred conformation of the flexible heptane chain could be inferred from coupling constants (³JHH) using the Karplus equation and through the analysis of through-space interactions observed in NOESY spectra. The presence of the bulky and electronegative CF3 group would significantly influence the conformational preferences around the C1-C2 bond.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the key functional groups present in the molecule. researchgate.net

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal |

| O-H (alcohol) | Broad, ~3200-3600 | Weak |

| N-H (amine) | ~3300-3500 (two bands for -NH₂) | Moderate |

| C-H (aliphatic) | ~2850-2960 | Strong |

| C-F (trifluoromethyl) | Strong, ~1100-1300 | Moderate |

| C-O (alcohol) | ~1050-1150 | Weak |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C7H14F3NO) by providing a highly accurate mass measurement of the molecular ion ([M]+) or, more likely, the protonated molecule ([M+H]+) in electrospray ionization (ESI).

The fragmentation pattern in tandem MS/MS experiments (CID) would provide further structural proof. Expected fragmentation pathways for the protonated molecule would include:

Loss of water (H₂O) from the alcohol group.

Loss of ammonia (B1221849) (NH₃) from the amine group.

Cleavage of the carbon-carbon bonds, particularly alpha-cleavage adjacent to the oxygen and nitrogen atoms. A characteristic fragment would likely arise from the cleavage between C-1 and C-2, losing a CHF3 or CF3 radical.

X-ray Crystallography for Absolute Configuration Determination (where applicable for crystalline derivatives)

If a suitable single crystal of this compound or one of its derivatives (e.g., a hydrochloride or tartrate salt) can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. fluorochem.co.uk This technique can determine:

The precise three-dimensional arrangement of atoms in the crystal lattice.

Exact bond lengths and angles.

The absolute configuration of the chiral center at C-2, which is crucial for stereochemically pure samples.

This method is considered the gold standard for unambiguous structure and stereochemistry determination of crystalline solids.

Computational and Theoretical Investigations of 7 Amino 1,1,1 Trifluoroheptan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into molecular geometries, orbital energies, and the distribution of electron density.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For 7-Amino-1,1,1-trifluoroheptan-2-ol, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, are used to determine the optimized ground state geometry. These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The presence of both an amino (-NH2) and a hydroxyl (-OH) group allows for the possibility of intramolecular hydrogen bonding. DFT calculations can predict the relative energies of different conformers, including those with and without intramolecular hydrogen bonds, to identify the most stable conformations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.53 | C1-C2-C3 | 112.5 |

| C2-O | 1.43 | C2-C1-F1 | 111.0 |

| C6-C7 | 1.52 | H-O-C2 | 108.9 |

| C7-N | 1.47 | H-N-C7 | 110.2 |

Interactive Data Table: Optimized Geometrical Parameters of this compound (Hypothetical DFT Data)

Frontier Molecular Orbital (FMO) Analysis to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the FMO analysis would likely show that the HOMO is localized primarily on the lone pair of the nitrogen atom in the amino group, making it the primary site for electrophilic attack. The LUMO is expected to be distributed around the trifluoromethyl group and the C-O bond, indicating these as potential sites for nucleophilic attack.

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -9.5 | Nitrogen lone pair |

| LUMO | 1.2 | C-F bonds of CF3 group |

| HOMO-LUMO Gap | 10.7 | - |

Interactive Data Table: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

Molecular Dynamics Simulations for Conformational Preference and Solvent Effects

While quantum chemical calculations provide detailed information about static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of this compound and how it is influenced by the surrounding solvent.

Theoretical Studies on the Stereoelectronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group with significant stereoelectronic effects. Its presence in this compound influences the molecule's properties in several ways. The strong inductive effect (-I) of the CF3 group lowers the electron density of the adjacent carbon atoms, which can affect the acidity of nearby protons and the nucleophilicity of the hydroxyl group.

Furthermore, the CF3 group can participate in hyperconjugation, specifically negative hyperconjugation (σ*C-F ← n), where a lone pair from an adjacent atom donates into the antibonding orbital of a C-F bond. Theoretical studies can quantify the energetic contribution of these effects and explain their influence on the molecule's conformational preferences and reactivity.

Computational Modeling of Reaction Pathways and Transition States in Synthetic Transformations

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound or its subsequent transformations, computational methods can be used to model reaction pathways, locate transition state structures, and calculate activation energies.

For instance, in a potential synthetic route involving the reduction of a corresponding ketone, computational modeling could be used to predict the stereochemical outcome of the reaction by calculating the energies of the diastereomeric transition states leading to the different stereoisomers of the final product. This information is crucial for designing stereoselective syntheses.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | 15.2 |

| Products | -5.8 |

Interactive Data Table: Calculated Energy Profile for a Hypothetical Reaction Step (e.g., Ketone Reduction)

Reactivity and Mechanistic Aspects of 7 Amino 1,1,1 Trifluoroheptan 2 Ol

Chemical Transformations of the Amino Group

The primary amino group in 7-Amino-1,1,1-trifluoroheptan-2-ol serves as a versatile handle for a variety of chemical modifications, including acylation, alkylation, and cyclization reactions to construct heterocyclic systems.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: The amino group can be easily acylated using various acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids (activated with coupling agents) to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction with an acyl chloride would proceed via a nucleophilic acyl substitution mechanism. The choice of solvent and base is crucial for optimizing the reaction conditions and yield. Trifluoromethanesulfonic acid (TfOH) has been noted as a powerful catalyst for Friedel-Crafts acylation, which could be applicable for specific aromatic acylations. nih.gov

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, a more controlled method, involves the initial formation of an imine or enamine, which is then reduced in situ to the desired alkylated amine. Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, offering a greener alternative.

A representative table of acylation and alkylation reactions for amino alcohols is presented below, illustrating typical conditions and outcomes.

| Reagent Type | Example Reagent | Product Type | Typical Conditions | Reference |

| Acyl Chloride | Acetyl chloride | Amide | Base (e.g., triethylamine), aprotic solvent (e.g., DCM) | nih.gov |

| Acid Anhydride | Acetic anhydride | Amide | Heat or catalyst | nih.gov |

| Alkyl Halide | Methyl iodide | Alkylated Amine | Base, polar solvent | General Knowledge |

| Aldehyde | Benzaldehyde | Secondary Amine | Reducing agent (e.g., NaBH₃CN), acidic or basic catalysis | General Knowledge |

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group separated by a flexible alkyl chain, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Depending on the reaction conditions and the reagents employed, intramolecular cyclization can lead to the formation of substituted piperidines or other heterocyclic structures. For example, intramolecular aza-Michael addition of the amino group to a suitably activated double bond within the same molecule can lead to the formation of a piperidine (B6355638) ring. mdpi.com Similarly, intramolecular Mannich reactions are a viable route to substituted piperidines. mdpi.com The synthesis of trifluoromethyl-substituted pyrrolidines has also been achieved from related trifluoromethylated amino compounds. researchgate.net

Furthermore, multicomponent reactions involving amino alcohols, such as the domino cyclization with ethyl trifluoropyruvate and methyl ketones, can lead to the formation of complex, fused heterocyclic systems like tetrahydropyrrolo[2,1-b]oxazol-5-ones. mdpi.com

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is also a site for various chemical transformations, including oxidation and derivatization for further functionalization.

Oxidation Reactions

The secondary alcohol can be oxidized to the corresponding ketone, 7-amino-1,1,1-trifluoroheptan-2-one. However, the presence of the electron-withdrawing trifluoromethyl group can make this oxidation more challenging compared to non-fluorinated analogs. thieme.deresearchgate.net

Several methods have been developed for the oxidation of α-trifluoromethyl alcohols. These include the use of nitroxide catalysts, such as TEMPO, in conjunction with a terminal oxidant like potassium persulfate. thieme.deresearchgate.netconicet.gov.ar This approach has proven effective for a range of aromatic, heteroaromatic, and conjugated alcohol substrates. thieme.deresearchgate.netconicet.gov.ar While aliphatic α-trifluoromethyl alcohols can be more resistant to oxidation, specific conditions can be optimized to achieve the desired transformation. thieme.de

Derivatization for Further Functionalization

The hydroxyl group can be derivatized to introduce other functional groups or to act as a protecting group. Common derivatization reactions include esterification and etherification.

Esterification: The alcohol can be esterified by reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). chemguide.co.uk Acid catalysts, such as sulfuric acid, are often employed for esterification with carboxylic acids. The Mitsunobu reaction provides a powerful method for the esterification of secondary alcohols with inversion of stereochemistry, using a phosphine (B1218219) reagent and an azodicarboxylate. nih.govmissouri.eduwikipedia.orgorganic-chemistry.orgnrochemistry.com

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, though this typically requires deprotonation of the alcohol to form a more potent nucleophile. Silver-mediated oxidative trifluoromethylation of alcohols has been developed as a method to form alkyl trifluoromethyl ethers. acs.orgresearchgate.net

The table below summarizes some common derivatization reactions for secondary alcohols.

| Reaction Type | Reagent(s) | Product | Key Features | Reference |

| Esterification | Carboxylic acid, acid catalyst | Ester | Reversible, often requires removal of water | chemguide.co.uk |

| Esterification | Acyl chloride, base | Ester | Generally high-yielding and irreversible | chemguide.co.uk |

| Mitsunobu Reaction | Carboxylic acid, PPh₃, DEAD/DIAD | Ester | Inversion of stereochemistry | nih.govmissouri.eduwikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Etherification | Alkyl halide, strong base | Ether | Williamson ether synthesis | General Knowledge |

| Oxidative Trifluoromethylation | TMSCF₃, Silver salt | Trifluoromethyl ether | Direct formation of OCF₃ group | acs.orgresearchgate.net |

Influence of the Trifluoromethyl Group on Neighboring Functionalities

The trifluoromethyl (CF₃) group exerts a significant influence on the reactivity of the neighboring amino and hydroxyl groups in this compound. This influence is primarily due to its strong electron-withdrawing inductive effect and its steric bulk. mdpi.com

The electron-withdrawing nature of the CF₃ group decreases the electron density on the adjacent carbon atom, which in turn affects the acidity and nucleophilicity of the hydroxyl and amino groups. The pKa of the alcohol is lowered, making it more acidic than its non-fluorinated counterpart. Conversely, the basicity of the amino group, although further down the carbon chain, may be slightly reduced.

The inductive effect also impacts the reactivity of the hydroxyl group in oxidation reactions, raising the activation barrier and making it more difficult to oxidize compared to non-fluorinated secondary alcohols. thieme.de This is because the diminished nucleophilicity of the OH group and an increase in the bond enthalpy of the α-C–H bond make the oxidation process less favorable.

Furthermore, the steric bulk of the trifluoromethyl group can influence the stereochemical outcome of reactions at the adjacent chiral center (C2). It can hinder the approach of reagents from one face of the molecule, leading to higher diastereoselectivity in certain reactions.

Inductive and Steric Effects on Acidity/Basicity and Reactivity

Inductive Effects:

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a cascading effect on the electron density throughout the molecule.

Acidity of the Hydroxyl Group: The CF₃ group, being in close proximity to the hydroxyl group at the C2 position, significantly increases its acidity compared to a non-fluorinated alcohol. The electron-withdrawing nature of the CF₃ group stabilizes the corresponding alkoxide ion (CF₃CH(O⁻)-) by delocalizing the negative charge, thereby lowering the pKa of the alcohol. For comparison, the pKa of 2,2,2-trifluoroethanol (B45653) is approximately 12.4, which is considerably lower than that of ethanol (B145695) (around 16). wikipedia.org A similar trend is expected for this compound, making its hydroxyl group more acidic than that of a typical secondary alcohol.

Basicity of the Amino Group: The electron-withdrawing inductive effect of the CF₃ group also extends to the amino group at the C7 position, albeit to a lesser extent due to the distance. This effect reduces the electron density on the nitrogen atom, making the lone pair of electrons less available for protonation. Consequently, the basicity of the amino group in this compound is expected to be lower than that of a comparable primary amine in an aliphatic chain without the trifluoromethyl group. masterorganicchemistry.comquora.com Generally, electron-withdrawing groups decrease the basicity of amines. masterorganicchemistry.com For instance, the presence of a trifluoromethyl group can render the hydrogen-bonding nature of an α-CF₃ amine more akin to that of an amide. nih.gov

Steric Effects:

The trifluoromethyl group is sterically demanding. This bulkiness can hinder the approach of reagents to nearby functional groups, thereby influencing reaction rates and stereochemical outcomes.

The combination of these inductive and steric effects makes this compound a unique building block. For example, the reduced basicity of the amino group can prevent undesired side reactions in certain synthetic steps, while the increased acidity of the hydroxyl group can be exploited for selective deprotonation or derivatization.

Impact on Diastereoselectivity and Reaction Rates in Subsequent Transformations

The chiral center at the C2 position, along with the electronic and steric influence of the trifluoromethyl group, plays a crucial role in directing the stereochemical outcome of subsequent reactions. This makes this compound a valuable chiral building block.

Control of Diastereoselectivity:

In transformations involving the formation of a new stereocenter, the existing chirality at C2 can lead to a preference for one diastereomer over the other. This is a common strategy in asymmetric synthesis.

Chelation-Controlled Reactions: The hydroxyl and amino groups can act as directing groups by coordinating to metal catalysts. In such chelation-controlled reactions, the substrate adopts a rigid conformation, and the incoming reagent is directed to one face of the molecule, leading to high diastereoselectivity. The specific stereochemical outcome would depend on the relative orientation of the substituents in the chelated intermediate.

Non-Chelation-Controlled Reactions: In the absence of chelation, steric hindrance becomes the dominant factor in controlling diastereoselectivity. The bulky trifluoromethyl group will sterically block one face of the molecule, forcing the incoming reagent to attack from the less hindered side. For example, in the addition of nucleophiles to a carbonyl group derived from the oxidation of the C2 alcohol, the CF₃ group would be expected to exert a strong directing effect. Studies on similar β-amino-α-trifluoromethyl alcohols have shown that the trifluoromethyl group's strong electron-withdrawing properties and large steric effect contribute to increased stereoselectivity in reactions. mdpi.comthieme-connect.com

Influence on Reaction Rates:

The electronic properties of the trifluoromethyl group can also significantly affect the rates of subsequent transformations.

Activation of Adjacent Positions: The electron-withdrawing nature of the CF₃ group can activate the C2 position towards nucleophilic attack in certain reactions. For instance, if the hydroxyl group is converted into a good leaving group, nucleophilic substitution at C2 would be facilitated.

Deactivation in Electrophilic Reactions: Conversely, the electron-withdrawing effect of the CF₃ group would deactivate the molecule towards electrophilic attack at nearby positions.

Impact on Adjacent Functional Groups: The reduced nucleophilicity of the amino group due to the inductive effect of the CF₃ group will slow down its reactions with electrophiles. The rate of reactions involving the hydroxyl group, such as oxidation, can also be influenced. While the inductive effect might make the alcohol more susceptible to deprotonation, the subsequent steps of an oxidation reaction could be affected by the electronic environment.

The following table summarizes the expected impact of the trifluoromethyl group on the reactivity of this compound in various transformations:

| Reaction Type | Expected Effect on Rate | Controlling Factors |

| Reactions at the -OH group | ||

| Deprotonation | Increased | Inductive effect |

| Esterification | Decreased | Steric hindrance |

| Oxidation | Potentially altered | Inductive and steric effects |

| Reactions at the -NH₂ group | ||

| Protonation | Decreased | Inductive effect |

| Acylation/Alkylation | Decreased | Inductive effect |

| Reactions involving the chiral center | ||

| Diastereoselective additions | High diastereoselectivity | Steric and electronic effects, chelation |

Reaction Kinetics and Thermodynamic Studies of Key Transformations

As of the current literature survey, specific kinetic and thermodynamic data for key transformations of this compound are not extensively reported. However, general principles and data from analogous compounds can provide valuable insights into the expected kinetic and thermodynamic profiles of its reactions.

Expected Kinetic Behavior:

The kinetics of reactions involving this compound would be heavily influenced by the factors discussed in the previous sections.

Rate-Determining Steps: In multi-step reactions, the presence of the trifluoromethyl group could alter the rate-determining step compared to non-fluorinated analogs. For example, in a reaction where the departure of a leaving group from the C2 position is rate-determining, the electron-withdrawing CF₃ group would stabilize the transition state and accelerate the reaction.

Activation Energy: The activation energies for reactions at the C2 position are expected to be influenced by both steric and electronic effects. The steric bulk of the CF₃ group could increase the activation energy for reactions requiring a specific approach trajectory of the reagent. Conversely, the electronic stabilization of transition states could lower the activation energy.

Expected Thermodynamic Considerations:

The thermodynamics of reactions involving this compound are also shaped by the properties of the trifluoromethyl group.

While specific quantitative data is lacking, it is clear that the unique electronic and steric properties of this compound make it a subject of interest for further mechanistic and quantitative studies. Such research would provide a deeper understanding of its reactivity and facilitate its application in the synthesis of complex molecules.

7 Amino 1,1,1 Trifluoroheptan 2 Ol As a Versatile Synthetic Building Block

Precursor to Complex Fluorinated Molecular Architectures

The inherent functionalities of 7-Amino-1,1,1-trifluoroheptan-2-ol make it an ideal starting point for the construction of elaborate fluorinated molecules. The primary amine allows for a wide range of derivatization reactions, including acylation, alkylation, and sulfonylation, enabling its incorporation into larger and more complex structures. The secondary alcohol can be oxidized to a ketone, providing a handle for nucleophilic additions, or can be used as a chiral center to direct stereoselective transformations.

The trifluoromethyl group, a well-established bioisostere for various functional groups, imparts unique properties to the final molecules, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The strategic placement of this group at the terminus of the heptane (B126788) chain allows for its influence to be projected into specific regions of a target molecule.

Role in the Construction of Chiral Fluorinated Scaffolds

The presence of a stereocenter at the C-2 position (the carbon bearing the hydroxyl group) makes this compound a valuable chiral building block. Enantiomerically pure forms of this compound can be accessed through various methods, including asymmetric synthesis or chiral resolution. These pure enantiomers are instrumental in the synthesis of stereochemically defined fluorinated scaffolds.

The development of chiral catalysts and auxiliaries often relies on molecules with well-defined stereochemistry. The amino and alcohol functionalities of this compound can be used to coordinate with metal centers or to form covalent bonds with other chiral molecules, leading to the creation of new chiral ligands and catalysts for asymmetric transformations.

Table 1: Examples of Chiral Scaffolds Derived from Amino Alcohols

| Scaffold Type | Synthetic Application | Key Feature |

| Chiral Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Rigid bicyclic structure directs stereochemistry |

| Chiral Ligands for Transition Metals | Asymmetric hydrogenation, C-C bond formation | Coordination to metal center creates chiral environment |

| Chiral Phase-Transfer Catalysts | Enantioselective alkylation and Michael additions | Formation of chiral ion pairs |

Applications in the Synthesis of Fluorinated Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The incorporation of fluorine into these ring systems can significantly enhance their biological activity. This compound serves as a versatile precursor for the synthesis of a variety of fluorinated heterocycles.

The amino and alcohol groups can participate in intramolecular cyclization reactions to form nitrogen- and oxygen-containing rings. For instance, intramolecular cyclization of a suitably derivatized this compound can lead to the formation of fluorinated piperidines, pyrrolidines, or morpholines. These fluorinated heterocyclic scaffolds are highly sought after in drug discovery programs.

Utilization in the Development of New Synthetic Methodologies

The unique reactivity of this compound can be exploited in the development of novel synthetic methods. The trifluoromethyl group can influence the reactivity of adjacent functional groups, leading to new and unexpected chemical transformations. For example, the electron-withdrawing nature of the CF3 group can activate the C-2 position towards certain reactions.

Furthermore, this building block can be used as a test substrate for new fluorination or fluoroalkylation reactions. Its well-defined structure allows for the clear assessment of the regioselectivity and stereoselectivity of new synthetic protocols.

Role as an Intermediate for Biologically Relevant Compounds

Perhaps the most significant application of this compound is its role as a key intermediate in the synthesis of biologically active compounds. The trifluoromethyl group is a common feature in many modern pharmaceuticals, and this building block provides a convenient way to introduce this important moiety.

The flexible seven-carbon chain allows for the positioning of the amino and trifluoromethyl groups in a manner that can optimize interactions with biological targets such as enzymes and receptors. The ability to synthesize both enantiomers of this compound is crucial for studying the stereochemical requirements of drug-receptor interactions.

Table 2: Potential Biologically Active Compounds Derived from this compound

| Compound Class | Potential Biological Activity |

| Fluorinated Piperidine (B6355638) Derivatives | CNS agents, enzyme inhibitors |

| Fluorinated Amino Acid Analogs | Enzyme inhibitors, metabolic probes |

| Chiral Fluorinated Ligands | Modulators of receptor activity |

Future Directions in Research on 7 Amino 1,1,1 Trifluoroheptan 2 Ol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 7-Amino-1,1,1-trifluoroheptan-2-ol will likely focus on developing efficient, scalable, and environmentally benign methodologies. Drawing parallels from the synthesis of other fluorinated amino alcohols, several promising strategies can be envisioned.

One potential avenue is the adaptation of methods used for the synthesis of β-amino-α-trifluoromethyl alcohols. A common precursor for such syntheses is fluoral hydrate, which can be reacted with nitroalkanes to form β-nitro alcohols. nih.gov Subsequent reduction of the nitro group would yield the desired amino alcohol. nih.gov A hypothetical route for this compound could start from a suitable ω-protected amino-aldehyde, which would undergo a nucleophilic trifluoromethylation reaction.

Another established method that could be adapted is the reduction of α-aminoalkyl trifluoromethyl ketones. nih.gov These ketones can be prepared via the Dakin-West reaction using an appropriate α-amino acid derivative and trifluoroacetic anhydride. nih.gov For the synthesis of this compound, a starting material such as N-protected 7-aminoheptanoic acid could potentially be utilized.

Furthermore, multicomponent reactions offer an atom-economical approach. A visible-light-mediated three-component reaction involving a suitable aldehyde, a secondary amine, and trifluoromethyl iodide has been shown to produce β-trifluoromethylated tertiary alkylamines. rsc.org A similar strategy could be explored for the synthesis of a precursor to this compound.

| Starting Material Class | Proposed Reaction Type | Key Intermediates | Potential Advantages |

| ω-amino-aldehyde | Nucleophilic Trifluoromethylation | Trifluoromethylated hemiaminal | Direct introduction of CF3 group |

| N-protected 7-aminoheptanoic acid | Dakin-West followed by reduction | α-(N-protected amino)alkyl trifluoromethyl ketone | Utilizes readily available amino acids |

| Aldehyde, Amine, CF3I | Multicomponent Photoredox Catalysis | β-trifluoromethyl iminium ion | High atom economy, operational simplicity |

Exploration of New Asymmetric Methodologies

The presence of a stereocenter at the C-2 position necessitates the development of asymmetric synthetic routes to obtain enantiomerically pure this compound. Several strategies from the synthesis of analogous chiral fluorinated molecules can be applied here.

Chiral auxiliaries have proven effective in the asymmetric synthesis of related compounds. For instance, oxazolidines derived from trifluoroacetaldehyde (B10831) and (R)-phenylglycinol have been used in stereoselective Mannich-type reactions to produce chiral β-trifluoromethyl-β-amino esters and γ-amino alcohols with good diastereoselectivity. acs.orgnih.govacs.org A similar approach could be employed by reacting a suitable chiral auxiliary with a precursor to the C3-C7 backbone of the target molecule.

Organocatalysis presents another powerful tool for asymmetric synthesis. Simple primary β-amino alcohols, structurally related to the target molecule itself, have been shown to be effective organocatalysts for asymmetric Michael additions. nih.gov This raises the intriguing possibility of using a chiral version of a simpler fluorinated amino alcohol to catalyze the synthesis of this compound or its precursors. Proline and its derivatives are also well-established catalysts for asymmetric Mannich reactions involving trifluoromethyl imines. nih.gov

Transition-metal catalysis offers a versatile platform for asymmetric synthesis. Copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines has been successfully used to generate chiral γ-amino alcohols. unimi.it Adapting this methodology to a substrate containing the trifluoromethyl group could provide a direct route to the desired product.

| Asymmetric Strategy | Catalyst/Auxiliary Type | Key Transformation | Reported Diastereomeric/Enantiomeric Excess (for analogs) |

| Chiral Auxiliary | (R)-Phenylglycinol | Mannich-type reaction | up to 96:4 dr acs.orgnih.govacs.org |

| Organocatalysis | Primary β-amino alcohols | Michael addition | up to 99% ee nih.gov |

| Organocatalysis | Proline derivatives | Mannich reaction | High enantioselectivities reported nih.gov |

| Transition Metal Catalysis | Cu-based catalysts | Propargylic amination | High enantiomeric ratios reported unimi.it |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms will be crucial for optimizing existing synthetic routes and designing novel ones. For the proposed syntheses of this compound, several mechanistic aspects warrant investigation.

In nucleophilic trifluoromethylation reactions, the nature of the trifluoromethylating agent and the reaction conditions can significantly impact the outcome. Mechanistic studies, potentially using in-situ spectroscopy, could elucidate the active trifluoromethylating species and the transition state of the addition to the carbonyl or imine precursor.

For asymmetric methods, understanding the origin of stereoselectivity is paramount. In organocatalyzed reactions, for example, it would be important to determine whether the catalyst operates through a covalent iminium/enamine intermediate or through non-covalent interactions such as hydrogen bonding. nih.gov Computational studies can be invaluable in modeling the transition states and identifying the key interactions that govern stereochemical control. For instance, in reactions involving trifluoromethyl imines, it has been proposed that hydrogen bonding to the fluorine atoms of the CF3 group can play a role in catalyst-substrate recognition. nih.gov

The mechanism of multicomponent reactions, such as the proposed photocatalytic synthesis, can be complex with multiple competing pathways. rsc.org Detailed mechanistic studies could help to optimize the reaction conditions to favor the desired product and suppress side reactions.

Expanding its Utility as a Chiral Fluorinated Synthon

Enantiomerically pure this compound is a promising chiral building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of three distinct functional handles—the amino group, the hydroxyl group, and the trifluoromethylated alkyl chain—allows for diverse synthetic transformations.

The amino and hydroxyl groups can be used to construct a variety of heterocyclic scaffolds, such as oxazines, piperidines, and azepanes, which are common motifs in bioactive molecules. The trifluoromethyl group is a well-known bioisostere for larger alkyl groups and can enhance metabolic stability and binding affinity. nih.govtandfonline.comtandfonline.com Therefore, incorporating this compound into peptide and small molecule drug candidates could lead to improved pharmacokinetic and pharmacodynamic properties. researchgate.netrsc.orgacs.org

The chiral nature of this synthon can be exploited in asymmetric synthesis, either as a chiral ligand for metal catalysts or as a chiral auxiliary. The fluorinated side chain could influence the electronic and steric properties of the resulting catalyst or auxiliary, potentially leading to unique reactivity and selectivity. nih.gov

| Potential Application Area | Key Structural Feature Utilized | Desired Outcome |

| Medicinal Chemistry | Trifluoromethyl group, chiral centers | Improved metabolic stability, enhanced binding affinity |

| Peptide Mimetics | Amino and hydroxyl groups | Construction of novel peptide backbones |

| Heterocycle Synthesis | Amino and hydroxyl groups | Access to fluorinated oxazines, piperidines, etc. |

| Asymmetric Catalysis | Chiral backbone | Development of novel chiral ligands and auxiliaries |

Synergistic Application of Computational and Experimental Chemistry

A close collaboration between computational and experimental chemists will be instrumental in accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict reaction outcomes, rationalize observed selectivities, and guide the design of new experiments. nih.govrsc.org

For instance, computational modeling can be used to:

Evaluate potential synthetic routes: By calculating the reaction energies and activation barriers for different proposed pathways, the most promising routes can be identified for experimental investigation.

Understand reaction mechanisms: DFT can provide detailed insights into the transition state geometries and the non-covalent interactions that govern reactivity and selectivity. nih.gov This is particularly valuable for understanding the role of the trifluoromethyl group in influencing reaction outcomes.

Predict chiroptical properties: Calculations can help to assign the absolute configuration of the synthesized enantiomers by comparing calculated and experimental circular dichroism (CD) or vibrational circular dichroism (VCD) spectra.

Design novel catalysts and ligands: Computational screening can be used to identify promising candidates for chiral catalysts or ligands incorporating the this compound scaffold.

By integrating computational predictions with experimental validation, the development of synthetic methods for and applications of this compound can be significantly streamlined, paving the way for the exploration of this promising chiral fluorinated building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.